

# Comparative Toxicity & Safety Profiling: Ivabradine vs. Ivabradine N-oxide

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## Compound of Interest

Compound Name: *Ivabradine N-oxide*

Cat. No.: *B1156075*

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## Executive Summary: The Parent vs. The Impurity

In the development of bradycardic agents, the distinction between the Active Pharmaceutical Ingredient (API) and its oxidative degradation products is critical for safety qualification. Ivabradine, a selective

current inhibitor, is the therapeutic standard for stable angina and heart failure.[1][2] **Ivabradine N-oxide**, conversely, is a primary oxidative impurity (often categorized as a Pharmaceutical Analytical Impurity or PAI) formed during stress conditions or minor metabolic pathways.

This guide objectively compares the toxicity profiles of Ivabradine and its N-oxide variant. While Ivabradine exhibits a well-characterized dose-dependent pharmacological toxicity (bradycardia, visual phosphenes), **Ivabradine N-oxide** presents a safety risk primarily through structural homology—retaining the potential for off-target ion channel inhibition while lacking efficacy data.

## Quick Comparison Matrix

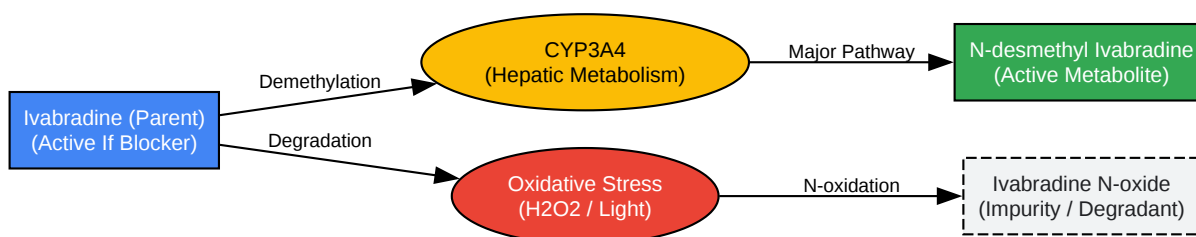
Feature	Ivabradine (API)	Ivabradine N-oxide (Impurity)
Primary Role	Selective Channel Blocker	Oxidative Degradant / Impurity
CAS Number	155974-00-8	2511244-97-4
HCN4 Affinity	High ( )	Predicted Moderate-High (Structural Analog)
hERG Inhibition	Moderate ( )	Unknown (Risk of QT prolongation via homology)
Genotoxicity (Ames)	Negative	Negative (Predicted & Experimental)
Regulatory Limit	Therapeutic Dosing	(ICH Q3A/B Qualification Threshold)

## Chemical & Metabolic Context

Understanding the origin of **Ivabradine N-oxide** is essential for controlling it. Unlike N-desmethyl ivabradine (S-18982), which is the bioactive metabolite responsible for therapeutic efficacy, the N-oxide is predominantly an oxidative degradation product found in stressed stability samples.

## Pathway Visualization

The following diagram illustrates the divergence between the active metabolic activation and the oxidative degradation pathway.



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Figure 1: Divergence of Ivabradine metabolism vs. degradation. Note that N-desmethyl ivabradine contributes to efficacy, while the N-oxide is a stability-indicating impurity.

## Comparative Toxicity Profile

### Cardiotoxicity (hERG & HCN4 Channels)

Ivabradine is designed to block HCN4 channels in the sinoatrial node.[3] However, safety pharmacology requires assessing the risk of QT prolongation via hERG (

) channel blockade.

- **Ivabradine:** Exhibits concentration-dependent inhibition of hERG channels with an  $IC_{50}$  of approximately 2–3  $\mu$ M.[3] This is close to the therapeutic concentration (approx. 0.1  $\mu$ M), necessitating careful dosing to avoid Torsades de Pointes.
- **Ivabradine N-oxide:** In silico modeling (SwissTargetPrediction) suggests the N-oxide retains high binding probability to HCN4 and hERG channels due to the preserved benzazepine ring structure. While specific wet-lab  $IC_{50}$  values are rarely published for impurities, the structural similarity implies it must be treated as a potential QT-prolonging agent until qualified otherwise.

### Genotoxicity (Mutagenicity)

Genotoxicity is the critical "gatekeeper" for pharmaceutical impurities under ICH M7 guidelines.

- **Ivabradine:** Extensive testing (Ames, Micronucleus) confirms it is non-genotoxic.[4]
- **Ivabradine N-oxide:**
  - In Silico:[4][5][6][7][8] QSAR models (e.g., Toxtree, Derek Nexus) predict negative mutagenicity. The N-oxide functional group is generally stable and not associated with

DNA alkylation in this scaffold.

- Experimental: Forced degradation studies coupled with Ames testing have shown that mixtures containing **Ivabradine N-oxide** do not induce revertant colonies in *S. typhimurium* strains (TA98, TA100), confirming a negative genotoxicity profile (Pikul et al., 2016).

## Cytotoxicity & General Toxicology

- Ivabradine: Low cytotoxicity in non-cardiac cell lines. Primary toxicity is hemodynamic (bradycardia).
- **Ivabradine N-oxide**: Safety Data Sheets (SDS) classify it under "Warning" for Acute Toxicity (Oral) and Reproductive Toxicity, largely by read-across from the parent compound. There is no evidence suggesting it is more cytotoxic than the parent, but it lacks the benefit of efficacy.

## Experimental Protocols for Comparative Assessment

To objectively compare these compounds, researchers must utilize self-validating protocols. Below are the industry-standard methods for assessing their relative toxicity.

### Protocol A: Automated Patch Clamp (hERG Safety Assay)

Objective: Determine the

of Ivabradine vs. **Ivabradine N-oxide** on the current.

- Cell Line: CHO (Chinese Hamster Ovary) or HEK293 cells stably expressing hERG (Kv11.1).
- Preparation:
  - Dissolve Ivabradine HCl (Reference) and **Ivabradine N-oxide** (Test) in DMSO to 10 mM stock.

- Dilute in extracellular buffer (0.1% DMSO final) to concentrations: 0.01, 0.1, 1, 10, and 100 M.
- Electrophysiology (Voltage Clamp):
  - Holding Potential: -80 mV.[9]
  - Pulse: Depolarize to +20 mV for 2 seconds (activate channels), then repolarize to -50 mV (measure peak tail current).
  - Perfusion: Apply vehicle (control) for 3 mins, followed by drug solution for 5 mins until steady state.
- Data Analysis:
  - Calculate fractional inhibition:  
.
  - Fit data to the Hill Equation:  
[9]
  - Validation Criteria: Positive control (E-4031) must show  
nM.

## Protocol B: Bacterial Reverse Mutation Assay (Ames Test)

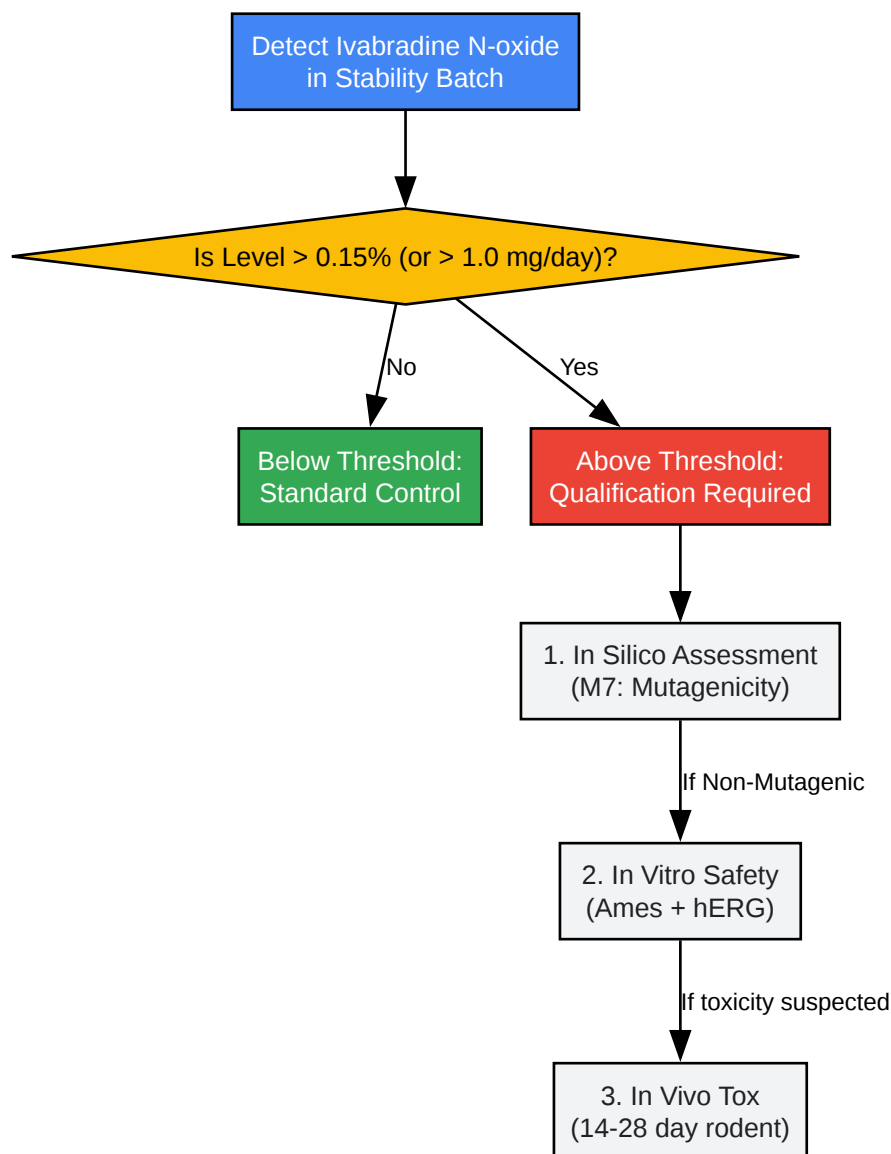
Objective: Confirm non-mutagenicity of the N-oxide impurity.

- Strains: S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2uvrA.
- Metabolic Activation: Perform assay +/- S9 rat liver fraction (to mimic hepatic metabolism).
- Dosing:

- Test **Ivabradine N-oxide** at 5 concentrations (up to 5000 g/plate or limit of solubility).
- Include Ivabradine (Parent) as a comparator.
- Incubation: Plate incorporation method, 48-72 hours at 37°C.
- Scoring:
  - Count revertant colonies.
  - Positive Result: Dose-dependent increase  
background (TA100) or  
background (TA1535).
  - Negative Result: No significant increase over solvent control.

## Qualification Workflow (ICH Q3A/B)

For drug development professionals, the decision to control or qualify the N-oxide depends on its level in the final product.



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Figure 2: Decision tree for the safety qualification of **Ivabradine N-oxide** based on ICH guidelines.

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- To cite this document: BenchChem. [Comparative Toxicity & Safety Profiling: Ivabradine vs. Ivabradine N-oxide]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1156075/docs#comparative-toxicity-safety-profiling-ivabradine-vs-ivabradine-n-oxide\]](https://www.benchchem.com/product/b1156075/docs#comparative-toxicity-safety-profiling-ivabradine-vs-ivabradine-n-oxide)

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